molecular formula C12H13BrClN3O B14341852 Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride CAS No. 102207-67-0

Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride

Cat. No.: B14341852
CAS No.: 102207-67-0
M. Wt: 330.61 g/mol
InChI Key: PBEXGKJTWIBFDH-UHFFFAOYSA-N
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Description

Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound is characterized by the presence of an amino group at the 4th position, a bromophenoxy group at the 2nd position, and a methyl group at the 6th position, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of the Amino Group: The amino group at the 4th position can be introduced via nucleophilic substitution reactions.

    Attachment of the Bromophenoxy Group: The bromophenoxy group is introduced through an etherification reaction, where a bromophenol reacts with a suitable leaving group on the pyrimidine ring.

    Methylation: The methyl group at the 6th position can be introduced using methylating agents such as methyl iodide.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrimidine, 4-amino-2-((2-chlorophenoxy)methyl)-6-methyl-, hydrochloride
  • Pyrimidine, 4-amino-2-((2-fluorophenoxy)methyl)-6-methyl-, hydrochloride
  • Pyrimidine, 4-amino-2-((2-iodophenoxy)methyl)-6-methyl-, hydrochloride

Uniqueness

Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride is unique due to the presence of the bromophenoxy group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine.

Properties

CAS No.

102207-67-0

Molecular Formula

C12H13BrClN3O

Molecular Weight

330.61 g/mol

IUPAC Name

2-[(2-bromophenoxy)methyl]-6-methylpyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C12H12BrN3O.ClH/c1-8-6-11(14)16-12(15-8)7-17-10-5-3-2-4-9(10)13;/h2-6H,7H2,1H3,(H2,14,15,16);1H

InChI Key

PBEXGKJTWIBFDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)COC2=CC=CC=C2Br)N.Cl

Origin of Product

United States

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